Boc-trp(for)-osu
Overview
Description
The compound tert-butyloxycarbonyl-tryptophan(formyl)-N-hydroxysuccinimide ester, commonly known as Boc-tryptophan(formyl)-N-hydroxysuccinimide ester, is a derivative of tryptophan. It is widely used in peptide synthesis due to its ability to protect the amino group of tryptophan during chemical reactions. This protection is crucial for preventing unwanted side reactions and ensuring the desired peptide sequence is obtained.
Mechanism of Action
Target of Action
Boc-Trp(For)-OSu is a derivative of the amino acid tryptophan, which is protected by the tert-butyloxycarbonyl (Boc) group . The primary target of this compound is the peptide chain in peptide synthesis . The Boc group protects the amino acid during the synthesis process, preventing unwanted reactions .
Mode of Action
The this compound compound interacts with its targets through a process known as amide bond formation . This process involves the reaction of the compound with other amino acids or peptides to form a peptide bond, which is a key step in peptide synthesis . The Boc group in the compound serves as a protective group that prevents unwanted side reactions during this process .
Biochemical Pathways
The main biochemical pathway affected by this compound is peptide synthesis . In this pathway, the compound serves as a building block that is added to the growing peptide chain. The Boc group protects the amino acid during the synthesis process, ensuring that the peptide chain is formed correctly .
Pharmacokinetics
It’s important to note that the compound’s bioavailability would be influenced by factors such as its solubility and stability .
Result of Action
The result of the action of this compound is the successful synthesis of peptides with the correct sequence and structure . By protecting the amino acid during synthesis, the compound ensures that the peptide chain is formed correctly, without unwanted side reactions .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the compound’s reactivity and stability can be affected by factors such as temperature and pH . Additionally, the presence of other reactive groups can also influence the compound’s action .
Biochemical Analysis
Biochemical Properties
Boc-Trp(For)-Osu participates in biochemical reactions, particularly in the synthesis of peptides . It interacts with various enzymes and proteins during peptide synthesis. The Boc group in this compound is stable towards most nucleophiles and bases, making it an efficient reactant in organic synthesis .
Cellular Effects
The cellular effects of this compound are primarily related to its role in peptide synthesis . It influences cell function by contributing to the formation of peptides, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its role in peptide synthesis . The Boc group in this compound can be removed under acidic conditions, allowing the tryptophan to participate in peptide bond formation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, the introduction of deuterium into this compound was possible at 150°C, which increased the deuterium content to 3.75 at./molecule .
Metabolic Pathways
This compound is involved in the metabolic pathway of peptide synthesis . It interacts with enzymes involved in this pathway, and its Boc group can be removed under certain conditions to allow for peptide bond formation .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely related to its role in peptide synthesis
Subcellular Localization
As a component involved in peptide synthesis, it is likely to be found wherever this process occurs within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyloxycarbonyl-tryptophan(formyl)-N-hydroxysuccinimide ester typically involves the protection of the amino group of tryptophan with a tert-butyloxycarbonyl group. This is followed by the formylation of the indole ring and the activation of the carboxyl group with N-hydroxysuccinimide ester. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide in anhydrous solvents like dichloromethane .
Industrial Production Methods
In industrial settings, the production of tert-butyloxycarbonyl-tryptophan(formyl)-N-hydroxysuccinimide ester is scaled up using continuous flow processes. These processes ensure consistent quality and yield while minimizing waste and reaction times .
Chemical Reactions Analysis
Types of Reactions
Tert-butyloxycarbonyl-tryptophan(formyl)-N-hydroxysuccinimide ester undergoes several types of chemical reactions, including:
Substitution Reactions: The N-hydroxysuccinimide ester group can be substituted by nucleophiles such as amines, leading to the formation of amide bonds.
Deprotection Reactions: The tert-butyloxycarbonyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid.
Formyl Group Removal: The formyl group on the indole ring can be removed under basic conditions, such as treatment with hydrazine.
Common Reagents and Conditions
Coupling Reagents: Dicyclohexylcarbodiimide, N,N’-diisopropylcarbodiimide.
Deprotection Reagents: Trifluoroacetic acid, hydrochloric acid.
Formyl Group Removal: Hydrazine, sodium hydroxide.
Major Products Formed
Amide Bonds: Formed during peptide coupling reactions.
Free Amines: Resulting from the removal of the tert-butyloxycarbonyl group.
Deformylated Tryptophan: Resulting from the removal of the formyl group.
Scientific Research Applications
Tert-butyloxycarbonyl-tryptophan(formyl)-N-hydroxysuccinimide ester is extensively used in scientific research, particularly in the fields of:
Chemistry: As a building block in peptide synthesis and as a reagent in organic synthesis.
Biology: In the study of protein-protein interactions and enzyme mechanisms.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of peptide-based materials and bioconjugates.
Comparison with Similar Compounds
Similar Compounds
tert-butyloxycarbonyl-tryptophan-N-hydroxysuccinimide ester: Lacks the formyl group on the indole ring.
tert-butyloxycarbonyl-tryptophan-methyl ester: Contains a methyl ester group instead of the N-hydroxysuccinimide ester group.
Uniqueness
Tert-butyloxycarbonyl-tryptophan(formyl)-N-hydroxysuccinimide ester is unique due to the presence of both the formyl group on the indole ring and the N-hydroxysuccinimide ester group. This combination allows for selective reactions and protection during peptide synthesis, making it a valuable reagent in organic and peptide chemistry .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-3-(1-formylindol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O7/c1-21(2,3)30-20(29)22-15(19(28)31-24-17(26)8-9-18(24)27)10-13-11-23(12-25)16-7-5-4-6-14(13)16/h4-7,11-12,15H,8-10H2,1-3H3,(H,22,29)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIJBLCAUIANFPJ-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN(C2=CC=CC=C21)C=O)C(=O)ON3C(=O)CCC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CN(C2=CC=CC=C21)C=O)C(=O)ON3C(=O)CCC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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